Thermal Decomposition vs. Evaporation: TGA Head-to-Head with Mo(thd)₃ and Mo(hfac)₃
Thermogravimetric analysis (TGA) under identical conditions reveals a fundamental behavioral divergence: Mo(acac)₃ undergoes primarily decomposition upon heating, whereas Mo(thd)₃ and Mo(hfac)₃ evaporate with increasing temperature [1][2]. This distinction is critical for process design—Mo(acac)₃ is unsuitable for vapor-phase ALD but excels in thermal decomposition routes where the ligand set is sacrificed to yield a clean oxide residue.
| Evidence Dimension | Thermal behavior upon heating (TGA) |
|---|---|
| Target Compound Data | Mo(acac)₃: primary decomposition (no evaporation plateau) |
| Comparator Or Baseline | Mo(thd)₃ and Mo(hfac)₃: evaporation-dominant weight loss |
| Quantified Difference | Qualitatively distinct TGA curve profile—decomposition vs. evaporation |
| Conditions | TGA under inert atmosphere; heating rate and atmosphere as described in patent CN 202110641469 |
Why This Matters
This dictates the application space: Mo(acac)₃ is the preferred precursor for solid-state thermal decomposition synthesis of MoO₃, while Mo(thd)₃/hfac)₃ are necessary for ALD/CVD where vapor transport is required.
- [1] ASM Microchemistry Oy; University of Helsinki. Synthesis and use of precursors for ALD of molybdenum or tungsten containing thin films. U.S. Patent 11,624,112 B2, Figure 5 and Example 1, April 11, 2023. View Source
- [2] ASM Microchemistry Oy; University of Helsinki. 用于含钼或钨薄膜的ALD的前体的合成和用途. Chinese Patent Application CN 202110641469, Paragraphs [0180]-[0181]. View Source
